BenchChemオンラインストアへようこそ!

2-(4-Methylpiperidin-1-yl)quinolin-8-ol

PI3Kδ AKT phosphorylation Cellular pharmacology

2-(4-Methylpiperidin-1-yl)quinolin-8-ol (CAS 1226081-91-9) is a unique quinoline derivative with a 4-methylpiperidin-1-yl at C2 and an 8-hydroxyl group. Unlike ML204, this compound exhibits PI3Kδ inhibition (IC50 374 nM), KCNQ2 antagonism (IC50 70 nM), and 12-lipoxygenase inhibition (IC50 2.6 μM). The 8‑OH substitution critically alters hydrogen‑bonding, making generic quinoline interchange scientifically unjustified. Ideal for PI3Kδ‑dependent signaling in Ri‑1 cells, neuronal excitability studies, and 12‑LOX pathway research.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B11870482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-1-yl)quinolin-8-ol
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC3=C(C=CC=C3O)C=C2
InChIInChI=1S/C15H18N2O/c1-11-7-9-17(10-8-11)14-6-5-12-3-2-4-13(18)15(12)16-14/h2-6,11,18H,7-10H2,1H3
InChIKeyRVQQUZAVFKYCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylpiperidin-1-yl)quinolin-8-ol – Structural and Physicochemical Baseline for Procurement


2-(4-Methylpiperidin-1-yl)quinolin-8-ol (CAS: 1226081-91-9; C15H18N2O; MW: 242.32) is a quinoline derivative distinguished by a 4-methylpiperidin-1-yl substituent at the 2-position and a hydroxyl group at the 8-position . This substitution pattern differentiates it structurally from other quinoline-based scaffolds, including ML204 (4-methyl-2-(piperidin-1-yl)quinoline) and 8-substituted quinoline analogs . The compound is commercially available at ≥95% purity from multiple suppliers and has been investigated for activity against targets including PI3Kδ, 12-lipoxygenase, KCNQ2 potassium channels, and TRPM8 channels [1][2][3].

Why 2-(4-Methylpiperidin-1-yl)quinolin-8-ol Cannot Be Substituted by Generic Quinoline Analogs


Generic substitution among quinoline derivatives is not scientifically justified due to divergent target engagement profiles driven by substitution patterns. For example, ML204 (4-methyl-2-(piperidin-1-yl)quinoline) exhibits potent TRPC4/TRPC5 channel inhibition (IC50 = 0.96–2.6 μM) with >19-fold selectivity over TRPC6 , whereas 2-(4-Methylpiperidin-1-yl)quinolin-8-ol has a distinct binding spectrum—including PI3Kδ inhibition (IC50 = 374 nM), KCNQ2 antagonism (IC50 = 70 nM), and 12-lipoxygenase inhibition (IC50 = 2.6 μM) [1][2][3]. The presence of the 8‑hydroxyl group in the target compound fundamentally alters hydrogen‑bonding capacity and target recognition relative to des‑hydroxy or 5‑chloro analogs, necessitating compound‑specific experimental validation rather than class‑based substitution .

Quantitative Differentiation of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol Versus Comparator Compounds


PI3Kδ Cellular Inhibition: 374 nM IC50 Versus ML204's Lack of Reported PI3K Activity

2-(4-Methylpiperidin-1-yl)quinolin-8-ol inhibits human PI3Kδ‑mediated AKT phosphorylation at S473 in Ri‑1 cells with an IC50 of 374 nM after 30 min by electrochemiluminescence assay [1]. In contrast, the closely related analog ML204 (4‑methyl‑2‑(piperidin‑1‑yl)quinoline) is not reported to exhibit PI3Kδ activity, functioning instead as a TRPC4/TRPC5 channel inhibitor with IC50 values of 0.96–2.6 μM . This differential target engagement establishes that the 8‑hydroxyl substitution in the target compound confers PI3Kδ inhibitory capacity absent in the des‑hydroxy analog.

PI3Kδ AKT phosphorylation Cellular pharmacology Kinase inhibition

KCNQ2 Potassium Channel Antagonism: 70 nM IC50 Versus KCNQ2/Q3 Heteromer Activity

2-(4-Methylpiperidin-1-yl)quinolin-8-ol antagonizes KCNQ2 potassium channels expressed in CHO cells with an IC50 of 70 nM (automated patch clamp, 3 min incubation) [1]. The compound exhibits 1.7‑fold selectivity for homomeric KCNQ2 over heteromeric KCNQ2/Q3 channels (IC50 = 120 nM) [1]. While a comparator with analogous substitution pattern (5‑chloro‑7‑[(4‑methylpiperidin‑1‑yl)methyl]quinolin‑8‑ol, CAS: 294675-78-8) is commercially available, no KCNQ2 activity data is reported for this compound, making quantitative comparison infeasible .

KCNQ2 Potassium channel Neuronal excitability Patch clamp

12‑Lipoxygenase Inhibition: 2.6 μM IC50 Versus Platelet 12‑LOX Assay Baseline

2-(4-Methylpiperidin-1-yl)quinolin-8-ol inhibits human platelet‑type 12‑lipoxygenase (N‑terminally His6‑tagged) with an IC50 of 2.6 μM, assessed via conjugated diene product formation using arachidonic acid [1]. A related assay measuring in vitro inhibition of platelet 12‑lipoxygenase at a single concentration of 30 μM has also been reported, though quantitative IC50 values from this assay are not available . No comparative 12‑LOX data exist for ML204 or other close quinoline analogs in the same assay system.

12‑lipoxygenase Platelet Arachidonic acid Inflammation

MAO‑B Inhibitory Activity: 17 μM IC50 Establishes Class‑Level Baseline

2-(4-Methylpiperidin-1-yl)quinolin-8-ol inhibits human membrane‑bound MAO‑B expressed in insect cell membranes with an IC50 of 17 μM (17,000 nM), assessed via reduction in conversion of kynuramine to 4‑hydroxyquinoline [1]. Inhibition of MAO‑A is substantially weaker (IC50 = 100 μM), indicating ~6‑fold selectivity for MAO‑B over MAO‑A [1]. This activity is consistent with the known MAO‑B inhibitory properties of quinoline derivatives, though the potency is modest relative to optimized MAO‑B inhibitors [2].

MAO‑B Monoamine oxidase Neuroprotection Kynuramine

Physicochemical Differentiation: 8‑Hydroxyl Confers Hydrogen‑Bond Donor Capacity Absent in ML204

2-(4-Methylpiperidin-1-yl)quinolin-8-ol possesses an 8‑hydroxyl group (H‑bond donor count = 1) and a molecular weight of 242.32 . In contrast, ML204 (4‑methyl‑2‑(piperidin‑1‑yl)quinoline) lacks the hydroxyl substituent (H‑bond donor count = 0) and has a molecular weight of 226.32 . The presence of the hydroxyl group increases polarity, enhances water solubility, and enables hydrogen‑bonding interactions with target proteins—potentially explaining the differential target engagement profiles observed between these compounds.

Hydrogen bonding LogP Solubility Formulation

Purity and Analytical Characterization: ≥95% Purity with Batch‑Specific QC Documentation

Commercial supplies of 2-(4-Methylpiperidin-1-yl)quinolin-8-ol (CAS: 1226081-91-9) are standardized to ≥95% purity and accompanied by batch‑specific quality control documentation including NMR, HPLC, and GC analytical data . This level of analytical characterization exceeds the typical purity reporting for many research‑grade quinoline derivatives and provides traceability essential for reproducible pharmacological studies. The compound's SMILES string (OC1=C2N=C(N3CCC(C)CC3)C=CC2=CC=C1) and InChIKey are unambiguously defined, ensuring procurement of the correct chemical entity .

Purity HPLC NMR Quality control Reproducibility

Evidence‑Based Application Scenarios for 2-(4-Methylpiperidin-1-yl)quinolin-8-ol Procurement


PI3Kδ‑Dependent Pathway Investigation in B‑Cell or Inflammatory Models

Based on the 374 nM cellular IC50 against PI3Kδ‑mediated AKT phosphorylation [1], this compound is suitable as a tool for probing PI3Kδ‑dependent signaling in Ri‑1 cells or analogous cellular systems. Researchers studying B‑cell malignancies, autoimmune disorders, or inflammatory conditions where PI3Kδ plays a role should select this compound over ML204, which lacks any reported PI3Kδ activity . Note that the moderate potency (374 nM) makes this compound appropriate for pathway validation rather than high‑potency target engagement studies.

Neuronal Excitability Modulation via KCNQ2 Potassium Channel Antagonism

The 70 nM IC50 at KCNQ2 homomeric channels and 120 nM IC50 at KCNQ2/Q3 heteromers [1] position this compound as a candidate for investigating KCNQ‑mediated regulation of neuronal excitability in epilepsy, neuropathic pain, or hyperexcitability disorder models. The 1.7‑fold selectivity for homomeric KCNQ2 over heteromeric channels may offer a defined pharmacological window for probing subunit‑specific contributions to neuronal firing patterns.

12‑Lipoxygenase Inhibition in Platelet Activation and Thrombosis Research

With a 2.6 μM IC50 against human platelet 12‑lipoxygenase [1], this compound can serve as a tool compound for exploring the role of 12‑LOX in platelet activation, thrombosis, and arachidonic acid metabolism pathways. Given the absence of comparative 12‑LOX data for ML204 and related quinoline analogs, researchers requiring 12‑LOX inhibition should prioritize procurement of this specific compound rather than assuming class‑wide activity.

MAO‑B Selectivity Profiling in Neurodegenerative Disease Models

The ~6‑fold selectivity for MAO‑B (IC50 = 17 μM) over MAO‑A (IC50 = 100 μM) [1] supports the use of this compound in studies investigating MAO‑B‑selective inhibition in the context of Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions. The modest absolute potency indicates utility for establishing structure‑activity relationships or as a reference point for optimization campaigns rather than as a high‑potency pharmacological tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methylpiperidin-1-yl)quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.